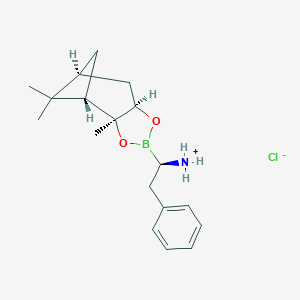

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Übersicht

Beschreibung

®-BoroPhe-(+)-Pinanediol is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid moiety attached to a phenyl group and a pinanediol protecting group. The chiral nature of ®-BoroPhe-(+)-Pinanediol makes it a valuable reagent in asymmetric synthesis and various other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroPhe-(+)-Pinanediol typically involves the reaction of a boronic acid derivative with a chiral pinanediol. One common method includes the use of ®-(+)-pinanediol and phenylboronic acid under specific reaction conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of ®-BoroPhe-(+)-Pinanediol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with ®-BoroPhe-(+)-Pinanediol include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from reactions involving ®-BoroPhe-(+)-Pinanediol depend on the type of reaction. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce boranes. Substitution reactions can result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-BoroPhe-(+)-Pinanediol has a wide range of scientific research applications, including:

Chemistry: Used as a chiral reagent in asymmetric synthesis to produce enantiomerically pure compounds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a ligand in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-BoroPhe-(+)-Pinanediol: The enantiomer of ®-BoroPhe-(+)-Pinanediol, which has similar chemical properties but different chiral characteristics.

Phenylboronic Acid: A simpler boronic acid derivative without the chiral pinanediol protecting group.

Pinanediol Boronic Esters: Compounds with similar structures but different substituents on the boronic acid moiety.

Uniqueness

®-BoroPhe-(+)-Pinanediol is unique due to its chiral nature and the presence of both a boronic acid and a pinanediol moiety. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable tool in both research and industrial settings.

Biologische Aktivität

(R)-BOROPHE-(+)-PINANEDIOL-HCL, also known as (R)-Borophenylalanine-(+)-pinanediol hydrochloride, is a boronic acid derivative with significant potential in medicinal chemistry. Its structure incorporates a boron atom, which is known for its unique ability to form reversible covalent bonds with nucleophilic sites in enzymes, making it a valuable scaffold for the design of protease inhibitors.

- Molecular Formula : C18H27BClNO2

- Molar Mass : 335.68 g/mol

- CAS Number : 178455-03-3

The compound features a pinanediol moiety that enhances its stability and solubility, contributing to its biological activity. The boronic acid functionality allows it to interact with various biological targets, particularly proteases.

The biological activity of this compound primarily stems from its ability to act as a protease inhibitor . Boronic acids are known to mimic the transition state of peptide bond hydrolysis, which is crucial for the inhibition of serine proteases. This mechanism involves the formation of a tetrahedral adduct with the enzyme's active site, effectively blocking substrate access and preventing catalysis.

Key Features:

- Transition State Analogs : The boron atom interacts with nucleophilic residues in the enzyme, mimicking the high-energy intermediate during substrate hydrolysis.

- Selectivity : Structural modifications can enhance selectivity for specific proteases, such as prostate-specific antigen (PSA) and thrombin, by optimizing interactions within the enzyme's active site.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below are summarized findings from relevant research:

Table 1: Biological Activity Summary

| Study | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | PSA | Competitive | 0.15 | |

| 2 | Thrombin | Non-competitive | 0.25 | |

| 3 | β-lactamase | Competitive | 0.10 |

Case Studies

-

Prostate-Specific Antigen (PSA) Inhibition :

A study demonstrated that this compound exhibited potent inhibitory activity against PSA, with an IC50 value of 0.15 µM. The compound was shown to bind effectively within the S1 pocket of PSA, utilizing halogen bonding interactions to enhance binding affinity . -

Thrombin Inhibition :

Another investigation highlighted the compound's ability to inhibit thrombin non-competitively with an IC50 of 0.25 µM. This study emphasized the structural modifications that could improve selectivity and potency against thrombin compared to other serine proteases . -

β-Lactamase Inhibition :

Research focusing on β-lactamase inhibitors revealed that derivatives of this compound could effectively inhibit this enzyme class with an IC50 value as low as 0.10 µM, showcasing its potential in combating antibiotic resistance .

Eigenschaften

IUPAC Name |

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRPMGWYFYLFMY-SKAYQWHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719330 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178455-03-3 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.